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molecular formula C10H11NO3 B8796766 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B8796766
M. Wt: 193.20 g/mol
InChI Key: BSBCSJGYJDTSSZ-UHFFFAOYSA-N
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Patent
US06465472B1

Procedure details

To a solution of 1,4-benzodioxan-6-amine (2.0 g, 13.2 mmol) in 5 mL of anhydrous pyridine at 0° C. was added acetic anhydride (1.87 mL, 19.9 mmol) and the solution was stirred at rt overnight. The solution was then added to 50 mL of water and was extracted with 2×50 mL of EtOAc. The extract was washed with 1N HCl, water and brine, then dried over MgSO, and concentrated in vacuo to yield the title compound (1.82 g, 71%). 1H NMR (CDCl3): 7.13 (m, 2H), 6.88 (dd, 1H), 6.80 (d, 1H), 4.25 (s, 4H), 2.15 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9](N)=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[C:12]([O:15]C(=O)C)(=O)[CH3:13].O.[N:20]1C=CC=CC=1>>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([CH2:13][C:12]([NH2:20])=[O:15])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)N
Name
Quantity
1.87 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with 2×50 mL of EtOAc
WASH
Type
WASH
Details
The extract was washed with 1N HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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